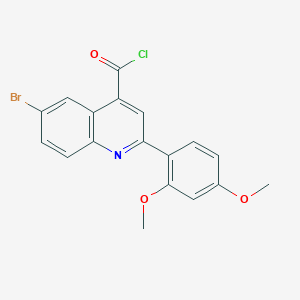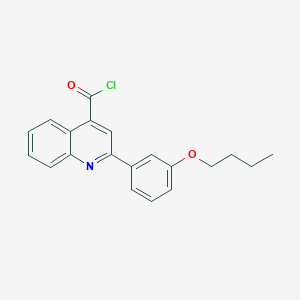
3-(2-Cloro-5-nitropiridin-4-il)-2-oxopropanoato de etilo
Descripción general
Descripción
“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .
Synthesis Analysis
Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .Physical And Chemical Properties Analysis
“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .Aplicaciones Científicas De Investigación
Industria Agroquímica
3-(2-Cloro-5-nitropiridin-4-il)-2-oxopropanoato de etilo: es un compuesto que puede utilizarse en la industria agroquímica debido a su grupo piridina. Los derivados de piridina son conocidos por desempeñar un papel significativo en el desarrollo de nuevos agroquímicos, particularmente como intermediarios en la síntesis de pesticidas . El grupo nitro y los sustituyentes cloro en el anillo de piridina pueden contribuir a la actividad biológica del producto agroquímico final, potencialmente mejorando su eficacia contra las plagas.
Investigación Farmacéutica
En la investigación farmacéutica, este compuesto podría servir como precursor en la síntesis de diversos fármacos. La presencia de un grupo nitropiridina es común en moléculas que exhiben actividades farmacológicas. Por lo tanto, este compuesto podría ser valioso en el desarrollo de nuevos medicamentos, especialmente donde la estructura de nitropiridina es una característica requerida para la actividad biológica .
Ciencia de Materiales
Las aplicaciones potenciales del compuesto en la ciencia de materiales se derivan de sus propiedades estructurales, que podrían ser beneficiosas en la síntesis de materiales avanzados. Por ejemplo, el grupo nitropiridina podría estar involucrado en la creación de polímeros o recubrimientos con características específicas, como mayor estabilidad térmica o propiedades electrónicas únicas .
Ciencia Ambiental
En la ciencia ambiental, "this compound" puede utilizarse como un compuesto estándar o de referencia en estudios de monitoreo ambiental y degradación. Su firma química única permite que se detecte y mida en varias muestras ambientales, ayudando al estudio de la contaminación y la dispersión química .
Bioquímica
Bioquímicamente, este compuesto podría ser importante en el estudio de las interacciones enzima-sustrato, especialmente si el compuesto es un sustrato o un inhibidor de enzimas que interactúan con los derivados de piridina. También podría utilizarse en ensayos para medir la actividad enzimática o en el diseño de sensores basados en enzimas .
Farmacología
En farmacología, el compuesto podría utilizarse para estudiar su interacción con objetivos biológicos, como receptores o canales iónicos que se sabe que se unen a derivados de piridina. Esto puede ayudar a comprender la farmacocinética y la farmacodinamia del compuesto, que son cruciales para el desarrollo de fármacos .
Medicina Veterinaria
Similar a sus aplicaciones en la medicina humana, este compuesto también podría explorarse para usos veterinarios. El grupo nitropiridina podría ser beneficioso en la creación de fármacos veterinarios que requieren esta estructura específica para tratar enfermedades en animales .
Materiales Funcionales
Por último, no se puede pasar por alto el papel del compuesto en la síntesis de materiales funcionales. Su estructura química podría ser clave en el desarrollo de materiales con funciones específicas, como la catálisis, el almacenamiento de energía o como parte de dispositivos electrónicos .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFDBOEONYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703825 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
800401-66-5 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)








![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)

